molecular formula C24H25FO5S B3026297 Canagliflozin D4 CAS No. 1997338-61-0

Canagliflozin D4

カタログ番号 B3026297
CAS番号: 1997338-61-0
分子量: 448.5 g/mol
InChIキー: XTNGUQKDFGDXSJ-OQRSEGJPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Canagliflozin D4 is a sodium-glucose co-transporter 2 (SGLT2) inhibitor . It is used in conjunction with diet and exercise to manage hyperglycemia in adults with type 2 diabetes mellitus . It is also used to lower the risk of heart attack, stroke, or death in patients with type 2 diabetes and heart or blood vessel disease .


Synthesis Analysis

Canagliflozin synthesis was accomplished via purified open ring intermediate 12. The process was optimized by employing quality by design (QbD) methodologies, and a telescopic strategy was executed for the first three and last two steps in a total six-step sequence .


Molecular Structure Analysis

The molecular formula of Canagliflozin D4 is C24H25FO5S . It has a molecular weight of 448.5 g/mol . The IUPAC name is (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol .


Chemical Reactions Analysis

Canagliflozin D4 is intended for use as an internal standard for the quantification of canagliflozin by GC- or LC-MS . Various analytical methods adapted were high-performance liquid chromatography, UPLC, LC-MS/MS, high-performance thin-layer liquid chromatography, Fourier-transform infrared spectroscopy, spectrofluorimetry, and UV spectrophotometry .


Physical And Chemical Properties Analysis

Canagliflozin D4 has a molecular weight of 448.5 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 5 . The exact mass is 448.16578021 g/mol .

科学的研究の応用

Treatment of Type 2 Diabetes Mellitus (T2DM)

Canagliflozin D4 is a sodium-glucose transporter 2 (SGLT2) inhibitor, approved by the FDA for treating T2DM. It enhances renal glucose elimination by preventing glucose reabsorption in the kidneys. Beyond its glucose-lowering effects, it also exhibits beneficial effects on the heart and potentially on the kidneys .

Integration with Other Hypoglycemic Agents

Canagliflozin D4 can be combined with other hypoglycemic agents to enhance therapeutic outcomes. Researchers have explored its use in combination with drugs like dapagliflozin, empagliflozin, linagliptin, and metformin .

Preclinical Studies

In preclinical studies, Canagliflozin D4 demonstrated positive effects on cognitive function (novelty preference index) and anxiety reduction (percentage of time spent in open arms of a maze). It also influenced acetylcholinesterase (AChE) activity, mTOR expression, and glial fibrillary acidic protein expression .

Dose Optimization

Studies have investigated increasing the Canagliflozin D4 dose from 100 mg/day to 300 mg/day for patients with suboptimal metabolic control. The effectiveness and tolerability of this intensification are being assessed .

作用機序

Target of Action

Canagliflozin D4, also known as Canagliflozin, primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is responsible for the majority of glucose reabsorption in the kidneys . By inhibiting SGLT2, Canagliflozin helps the kidneys to remove excess glucose or sugar, which is passed out through the urine .

Mode of Action

Canagliflozin works by inhibiting SGLT2 in the proximal renal tubules, reducing the reabsorption of filtered glucose from the tubular lumen and lowering the renal threshold for glucose . This leads to increased urinary glucose excretion and lower plasma glucose .

Biochemical Pathways

Canagliflozin affects several biochemical pathways. It downregulates glycolysis and upregulates fatty acid oxidation . It also impacts the pathways for glycine, serine, and threonine metabolism . In particular, the metabolite of glycine is significantly upregulated in Canagliflozin-treated kidneys .

Pharmacokinetics

Canagliflozin is rapidly absorbed when administered orally, achieving peak plasma concentrations in 1–2 hours . Its systemic exposure is dose-proportional over a wide dose range (50–1600 mg) with an oral bioavailability of 65% . Steady-state plasma Canagliflozin concentrations are reached by Day 4 in all active treatment groups .

Result of Action

Canagliflozin has several molecular and cellular effects. It suppresses myocardial NADPH oxidase activity and improves nitric oxide synthase (NOS) coupling via SGLT1/AMPK/Rac1 signaling, leading to global anti-inflammatory and anti-apoptotic effects in the human myocardium . It also impairs T cell receptor signaling, impacting on ERK and mTORC1 activity, concomitantly associated with reduced c-Myc .

Action Environment

Environmental factors such as diet and exercise can influence the action of Canagliflozin . It is used in conjunction with diet and exercise to increase glycemic control in adults diagnosed with type 2 diabetes mellitus . Furthermore, the composition of gut microbiota and metabolites can also be influenced by Canagliflozin .

Safety and Hazards

Canagliflozin D4 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

特性

IUPAC Name

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNGUQKDFGDXSJ-OQRSEGJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Canagliflozin D4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canagliflozin D4
Reactant of Route 2
Canagliflozin D4
Reactant of Route 3
Reactant of Route 3
Canagliflozin D4
Reactant of Route 4
Reactant of Route 4
Canagliflozin D4
Reactant of Route 5
Canagliflozin D4
Reactant of Route 6
Canagliflozin D4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。